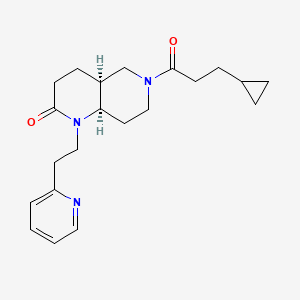
2-amino-6-(1-methyl-1H-pyrrol-3-yl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-(1-methyl-1H-pyrrol-3-yl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile, also known as MPN, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MPN is a complex molecule that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of 2-amino-6-(1-methyl-1H-pyrrol-3-yl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile is not fully understood, but it has been shown to interact with various targets in the body, including kinases and enzymes. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways. This compound has also been shown to inhibit the activity of enzymes involved in the formation of amyloid-beta plaques.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways. This compound has also been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. In addition, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is involved in the pathogenesis of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-6-(1-methyl-1H-pyrrol-3-yl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile has several advantages for lab experiments, including its ability to inhibit the activity of kinases and enzymes involved in various diseases. However, this compound has some limitations, including its complex synthesis method and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 2-amino-6-(1-methyl-1H-pyrrol-3-yl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile research, including the optimization of its synthesis method to increase yield and purity. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Further studies are also needed to determine the optimal concentration of this compound for therapeutic use and its potential toxicity.
Synthesemethoden
2-amino-6-(1-methyl-1H-pyrrol-3-yl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile has been synthesized through various methods, including the reaction of 2-aminonicotinonitrile with 1-methyl-3-pyrrolecarboxaldehyde and 3-phenyl-1H-pyrazole-4-carbaldehyde. Another method involves the reaction of 2-amino-6-bromo-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile with 1-methyl-3-pyrrolecarboxaldehyde. These methods have been optimized to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
2-amino-6-(1-methyl-1H-pyrrol-3-yl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
IUPAC Name |
2-amino-6-(1-methylpyrrol-3-yl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-26-8-7-14(12-26)18-9-15(16(10-21)20(22)24-18)17-11-23-25-19(17)13-5-3-2-4-6-13/h2-9,11-12H,1H3,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDZRZHEENLPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C2=NC(=C(C(=C2)C3=C(NN=C3)C4=CC=CC=C4)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aR*,7aS*)-2-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5354985.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5355005.png)

![2-[2-(2-methoxyphenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5355014.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-isopropylpyrimidin-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5355021.png)
![3-(2,4-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5355028.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-propylacetamide](/img/structure/B5355052.png)
![3-{[(2,3,4-trifluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5355055.png)
![[1-(6-chloropyridazin-3-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5355060.png)
![N-(2-furylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5355072.png)

![N-[4-(diethylamino)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5355081.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5355089.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B5355097.png)
